molecular formula C11H13NO7 B600901 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 253265-98-4

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Cat. No.: B600901
CAS No.: 253265-98-4
M. Wt: 271.22 g/mol
InChI Key: VCFNCYVHQSHFRH-XSSZXYGBSA-N
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Description

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a carbonic acid ester linked to a pyrrolidinyl and a hexahydro-furofuran moiety.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. It is particularly useful in the preparation of N-protected amino acids and other derivatives .

Biology: In biological research, 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate is used in the study of enzyme mechanisms and protein modifications. It can act as a cross-linking agent to study protein-protein interactions .

Medicine: It can be used to synthesize prodrugs that release active pharmaceutical ingredients under specific conditions .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique structure allows it to impart specific properties to the final products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate typically involves the reaction of carbonic acid derivatives with 2,5-dioxo-pyrrolidin-1-yl esters and hexahydro-furo[2,3-b]furan-3-yl esters. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethyl sulfoxide, and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins or other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate lies in its combined structural features, which provide specific reactivity and functionality not found in simpler analogs. This makes it particularly valuable in specialized applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester involves the reaction of two starting materials, namely 2,5-dioxo-pyrrolidine-1-carboxylic acid and hexahydro-furo[2,3-b]furan-3-ol, through a series of chemical reactions to form the final product.", "Starting Materials": [ "2,5-dioxo-pyrrolidine-1-carboxylic acid", "hexahydro-furo[2,3-b]furan-3-ol" ], "Reaction": [ "Step 1: Conversion of 2,5-dioxo-pyrrolidine-1-carboxylic acid to its corresponding acid chloride using thionyl chloride", "Step 2: Reaction of the acid chloride with hexahydro-furo[2,3-b]furan-3-ol in the presence of a base such as triethylamine to form the corresponding ester", "Step 3: Hydrolysis of the ester using sodium hydroxide to form Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester" ] }

CAS No.

253265-98-4

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m1/s1

InChI Key

VCFNCYVHQSHFRH-XSSZXYGBSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)ON3C(=O)CCC3=O

SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[[[[(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 2
Reactant of Route 2
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 3
Reactant of Route 3
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 4
Reactant of Route 4
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 5
Reactant of Route 5
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 6
Reactant of Route 6
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate

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